6-Bromo-3-cyano-2-iminocoumarin

Vue d'ensemble

Description

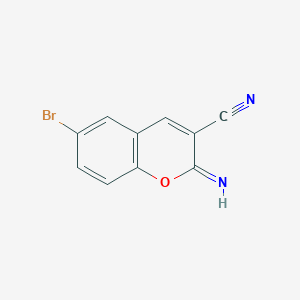

6-Bromo-3-cyano-2-iminocoumarin is a chemical compound with the molecular formula C10H5BrN2O and a molecular weight of 249.07 g/mol . It is a derivative of coumarin, characterized by the presence of bromine, cyano, and imino groups. This compound is primarily used in research settings and has various applications in chemistry and biology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-cyano-2-iminocoumarin typically involves the reaction of 3-cyano-2-iminocoumarin with bromine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained between 0°C and 25°C . The reaction proceeds through electrophilic substitution, where the bromine atom replaces a hydrogen atom on the coumarin ring.

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products .

Analyse Des Réactions Chimiques

Types of Reactions

6-Bromo-3-cyano-2-iminocoumarin undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The cyano and imino groups can participate in redox reactions, leading to the formation of different functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminocoumarin derivatives, while oxidation reactions can produce coumarin-3-carboxylic acid .

Applications De Recherche Scientifique

Chemical Structure and Synthesis

6-Bromo-3-cyano-2-iminocoumarin is classified as an imino-coumarin, characterized by a coumarin backbone with cyano and imino functional groups. The molecular formula reflects its complex structure, which can be elucidated through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

The synthesis of this compound typically involves a two-step reaction process:

- Formation of the coumarin backbone.

- Introduction of the bromo and cyano groups through electrophilic substitution reactions.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study showed that a closely related compound demonstrated remarkable cytotoxicity against ovarian cancer (A-427), lung cancer (LCLC-103H), urinary bladder cancer (RT-4), and cervical cancer (SISO) cell lines with IC50 values below 0.30 μM . This indicates that this compound could serve as a promising lead structure for developing new anticancer agents.

Antimicrobial Activity

The low toxicity and stability in plasma suggest potential in vivo applications for treating infections caused by Methicillin-resistant Staphylococcus aureus (MRSA). The antimicrobial properties are attributed to the unique structural features of the compound, allowing it to disrupt bacterial cell function effectively.

Structure–Activity Relationship Studies

Research has explored the structure–activity relationship (SAR) of various derivatives of this compound. Modifications in the substituents on the coumarin ring have been shown to significantly influence their biological activities. For example, the introduction of electron-donating groups has been associated with enhanced antiproliferative activity .

Case Study 1: Cytotoxicity Assessment

A comparative study evaluated the cytotoxic effects of several iminocoumarin derivatives against multiple cancer cell lines. Among these, this compound derivatives exhibited superior activity compared to traditional chemotherapeutics like cisplatin, highlighting their potential as alternative therapeutic agents .

Case Study 2: Apoptosis Induction

In another study focusing on apoptosis induction, treatment with this compound resulted in a significant increase in early apoptotic cells in A-427 and SISO cell lines after 48 hours. The findings indicated that this compound could effectively trigger programmed cell death in cancer cells, making it a candidate for further development in anticancer therapies .

Mécanisme D'action

The mechanism of action of 6-Bromo-3-cyano-2-iminocoumarin involves its interaction with specific molecular targets, such as enzymes and proteins. The bromine and cyano groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity . The compound’s effects are mediated through pathways involving electron transfer and hydrogen bonding .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Cyano-2-iminocoumarin: Lacks the bromine atom, resulting in different reactivity and binding properties.

6-Chloro-3-cyano-2-iminocoumarin: Similar structure but with chlorine instead of bromine, leading to variations in chemical behavior and applications.

Uniqueness

6-Bromo-3-cyano-2-iminocoumarin is unique due to the presence of the bromine atom, which enhances its reactivity and binding affinity in various chemical and biological contexts . This makes it a valuable compound for research and industrial applications.

Activité Biologique

6-Bromo-3-cyano-2-iminocoumarin is a compound belonging to the class of iminocoumarins , which are derivatives of coumarins known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article presents a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Bromine atom at position 6

- Cyano group at position 3

- Imino functional group contributing to its reactivity

The molecular formula is CHBrNO, with a molecular weight of approximately 252.07 g/mol. Its unique structural features enable it to engage in various chemical reactions, making it a candidate for medicinal chemistry applications.

Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with biological targets through its functional groups. The compound has shown significant antiproliferative activity against various cancer cell lines, suggesting potential applications in cancer therapy. The mechanisms may involve:

- Induction of apoptosis : Studies have shown that iminocoumarins can trigger programmed cell death in cancer cells.

- Inhibition of cell proliferation : The compound exhibits dose-dependent effects on cancer cell lines, leading to reduced viability .

Cytotoxic Effects

A series of studies have assessed the cytotoxic properties of this compound against different cancer cell lines. The results are summarized in the following table:

| Cell Line | IC (μM) | Treatment Duration (h) | Reference |

|---|---|---|---|

| PC3 (Prostate) | 26.43 ± 2.1 | 72 | |

| DU145 (Prostate) | 41.85 ± 7.8 | 72 | |

| A549 (Lung) | Not specified | Not specified | |

| HeLa (Cervical) | Not specified | Not specified |

These findings indicate that the compound has a selective cytotoxic effect on cancer cells while sparing normal cells, enhancing its potential as an anticancer agent.

Case Studies and Research Findings

- Anticancer Activity : In a study on various cancer cell lines, this compound demonstrated significant inhibition of cell growth in PC3 and DU145 cells, with IC values indicating effective potency .

- Mechanistic Insights : Research has shown that compounds similar to this compound can induce chromatin condensation and DNA damage in cancer cells, leading to cell cycle arrest at the G0/G1 phase . This suggests that the compound may interfere with critical cellular processes involved in tumor growth.

- Metal Complexes : The biological activity of metal complexes formed with iminocoumarins has also been explored. For instance, copper(II) complexes derived from similar structures exhibited enhanced cytotoxicity against several human cancer cell lines compared to their free ligand counterparts . This highlights the potential for developing metal-based therapeutics utilizing iminocoumarins.

Propriétés

IUPAC Name |

6-bromo-2-iminochromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2O/c11-8-1-2-9-6(4-8)3-7(5-12)10(13)14-9/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQWATANMIRGHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(C(=N)O2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372083 | |

| Record name | 6-Bromo-3-cyano-2-iminocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860789-92-0 | |

| Record name | 6-Bromo-3-cyano-2-iminocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.